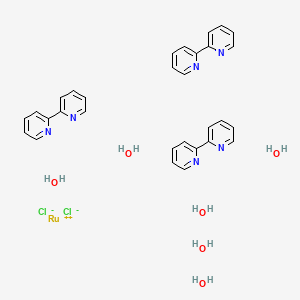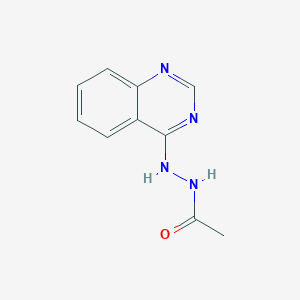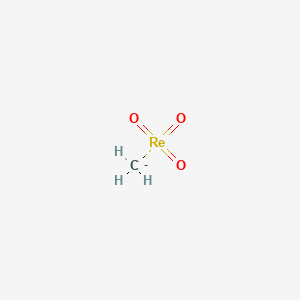
Chlorure de tris(2,2'-bipyridyl)ruthénium(II) hexahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)3Cl2·6H2O) is an organometallic compound that is widely used in scientific research due to its unique properties. It is a highly stable and water-soluble coordination complex that is composed of a tri-nuclear ruthenium core and three 2,2'-bipyridine ligands. The hexahydrate form of the compound is often used for its enhanced solubility in water and other polar solvents. Ru(bpy)3Cl2·6H2O has various applications in biotechnology, organic synthesis, and spectroscopy due to its versatile properties.
Applications De Recherche Scientifique
- Le chlorure de tris(2,2'-bipyridyl)ruthénium(II) hexahydraté (Ru(bpy)₃Cl₂·6H₂O) sert de catalyseur dans les réactions redox induites par la lumière. Sa capacité à absorber la lumière visible et à transférer des électrons en fait un composé précieux pour les procédés photochimiques. Les chercheurs explorent son utilisation dans la photosynthèse artificielle et les systèmes de conversion d'énergie .
- Ce composé joue un rôle crucial dans les études relatives à la photolyse de l'eau. En exploitant l'énergie solaire, il facilite la séparation de l'eau en hydrogène et en oxygène. Les chercheurs étudient son potentiel pour la production d'hydrogène durable .
- Le chlorure de tris(2,2'-bipyridyl)ruthénium(II) hexahydraté est un colorant fluorescent sensible à l'oxygène. Il trouve des applications dans la mesure de la concentration en oxygène dans divers environnements, notamment les puces microfluidiques et les systèmes biologiques .
- Les scientifiques utilisent ce composé pour synthétiser des catalyseurs hybrides. Ces catalyseurs jouent un rôle crucial dans les biosenseurs à base d'oxydase, qui détectent des molécules spécifiques (comme le glucose ou le lactate) en mesurant leurs réactions enzymatiques. Le chlorure de tris(2,2'-bipyridyl)ruthénium(II) hexahydraté contribue à améliorer les performances des biosenseurs .
- En tant que luminophore, ce composé permet la signalisation multiplexée en bioanalyse. Ses propriétés de fluorescence permettent la détection simultanée de plusieurs analytes, ce qui en fait un composé précieux pour les tests diagnostiques et les applications d'imagerie .
- Les chercheurs explorent l'utilisation du chlorure de tris(2,2'-bipyridyl)ruthénium(II) hexahydraté comme catalyseur dans la recherche pharmaceutique. Sa chimie de coordination unique et ses propriétés redox en font un candidat intéressant pour diverses transformations synthétiques .
Catalyse dans les réactions redox induites par la lumière
Photolyse de l'eau
Détection et imagerie de l'oxygène
Catalyseurs hybrides pour les biosenseurs
Luminophore pour la signalisation multiplexée
Catalyseur pour la recherche pharmaceutique
Mécanisme D'action
Target of Action
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate, also known as 2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate, is a metal complex used as a luminescent dye . The primary target of this compound is the oxygen molecule . It is sensitive to oxygen and is used to measure oxygen concentration in various applications .
Mode of Action
The compound, in its ground state, can be excited by visible light . This excitation leads to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .
Biochemical Pathways
It is known that the compound’s luminescent properties are used in various applications, including the measurement of oxygen concentration . This suggests that it may interact with biochemical pathways involving oxygen.
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is the emission of light, due to its luminescent properties . This luminescence can be used to measure oxygen concentrations, among other applications .
Action Environment
The action of Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is influenced by environmental factors. For instance, the presence of oxygen affects the compound’s luminescence . Additionally, the compound should be stored under inert gas and away from air , indicating that its stability and efficacy may be affected by exposure to certain environmental conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate involves the reaction of ruthenium trichloride with 2,2'-bipyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain the final compound.", "Starting Materials": [ "Ruthenium trichloride", "2,2'-bipyridine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 0.5 g of ruthenium trichloride in 50 mL of water.", "Step 2: Add 1.5 g of 2,2'-bipyridine to the solution and stir for 30 minutes.", "Step 3: Add 0.5 g of sodium borohydride to the solution and stir for an additional 30 minutes.", "Step 4: Add 10 mL of hydrochloric acid to the solution to protonate the amine groups of the bipyridine ligands.", "Step 5: Filter the solution to remove any insoluble impurities.", "Step 6: Concentrate the solution under reduced pressure to obtain a solid residue.", "Step 7: Dissolve the solid residue in a minimum amount of water and add ethanol dropwise until the solution becomes cloudy.", "Step 8: Allow the solution to stand at room temperature for several hours to allow the crystals to form.", "Step 9: Filter the crystals and wash with ethanol to obtain Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate." ] } | |
Numéro CAS |
50525-27-4 |
Formule moléculaire |
C30H36Cl2N6O6Ru |
Poids moléculaire |
748.6 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C10H8N2.2ClH.6H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
Clé InChI |
WHELTKFSBJNBMQ-UHFFFAOYSA-L |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
Description physique |
Dark red powder; [Sigma-Aldrich MSDS] |
Synonymes |
Ru(bPy)3 Cl2 Ru(II)(bpy)3 tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate tris(2,2'-bipyridyl)dichlororuthenium(III) tris(2,2'-bipyridyl)ruthenium(II) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)


![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)